synthesis and characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
synthesis and characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, a molecule of significant interest in medicinal chemistry. The indane scaffold is a privileged structure found in numerous pharmaceuticals, and its derivatization into acetohydrazides creates a versatile synthon for developing novel therapeutic agents.[1][2][3][4][5] This document outlines a robust, two-step synthetic pathway, explains the mechanistic rationale behind the chosen reactions, and provides detailed protocols for spectroscopic and physicochemical characterization. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of Indane-Based Hydrazides
The 2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This rigid framework is a cornerstone in medicinal chemistry, serving as the core scaffold for a range of efficacious drugs such as the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil.[1][5] The structural rigidity and defined stereochemistry of the indane system can decrease molecular flexibility, which is often advantageous for achieving high-affinity binding to biological targets.[1]
The hydrazide functional group (-CONHNH₂) is another critical pharmacophore and a highly versatile synthetic intermediate.[6][7] Hydrazides are key building blocks for synthesizing a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, many of which exhibit significant biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide combines these two valuable moieties. The resulting molecule is not merely a final product but a strategic platform for generating libraries of diverse compounds through derivatization of the terminal hydrazide group, for instance, by condensation with various aldehydes and ketones to form hydrazones.[9][10][11] This guide provides the foundational chemistry required to reliably synthesize and validate this important intermediate.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target compound is efficiently achieved through a two-step process. This pathway was selected for its reliability, use of readily available starting materials, and straightforward reaction conditions. The overall workflow is depicted below.
Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate
This step employs the Williamson ether synthesis, a classic and dependable method for forming ethers.
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Mechanism: The reaction begins with the deprotonation of the hydroxyl group of 5-indanol by a weak base, typically anhydrous potassium carbonate (K₂CO₃). The resulting indan-5-olate anion is a potent nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming the C-O ether linkage.
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Rationale for Reagent Selection:
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5-Indanol: The starting material containing the required indane core.
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Ethyl Bromoacetate: A common and effective electrophile. The ethyl ester protects the carboxylic acid functionality and serves as the precursor to the hydrazide.
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Potassium Carbonate (K₂CO₃): A mild, inexpensive, and easily removable base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
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Acetone: An ideal polar aprotic solvent for this Sₙ2 reaction, as it solubilizes the reactants but does not interfere with the nucleophile. Its boiling point is suitable for reflux conditions.
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Step 2: Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
The conversion of the intermediate ester to the final hydrazide is achieved through hydrazinolysis.
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Mechanism: This reaction is a nucleophilic acyl substitution. Hydrazine is a strong α-effect nucleophile, meaning it is more reactive than predicted by its basicity. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide (-OEt) leaving group to yield the stable acetohydrazide product.
-
Rationale for Reagent Selection:
-
Hydrazine Hydrate (NH₂NH₂·H₂O): The standard and most widely used reagent for converting esters to hydrazides.[6][12] It is highly nucleophilic and the reaction typically proceeds to completion with high yield.
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Ethanol: A common protic solvent that effectively dissolves both the ester and hydrazine hydrate. It also facilitates the proton transfers involved in the mechanism. The reaction is generally conducted under reflux to increase the reaction rate.[12]
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Detailed Experimental Protocols
Materials and Instrumentation
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Chemicals: 5-Indanol (98%), ethyl bromoacetate (98%), anhydrous potassium carbonate, acetone, hydrazine hydrate (80%), ethanol, ethyl acetate, and hexane were procured from standard chemical suppliers.
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Instrumentation: FT-IR spectra were recorded on a spectrometer using KBr pellets. ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent. Mass spectra were recorded using an ESI-TOF instrument. Melting points were determined using an open capillary apparatus.
Protocol for Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (Intermediate)
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To a 250 mL round-bottom flask, add 5-indanol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 100 mL of acetone.
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add ethyl bromoacetate (0.11 mol) dropwise to the mixture.
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Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Wash the solid residue with a small amount of acetone.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude oil can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocol for Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide (Final Product)
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Dissolve the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
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Add hydrazine hydrate (0.2 mol, 2 equivalents) to the solution.[12]
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate may be observed.
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Monitor the reaction progress by TLC (hexane:ethyl acetate, 1:1) until the starting ester spot disappears.
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Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.
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Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted hydrazine hydrate.
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Dry the white solid product under vacuum. Recrystallization from ethanol can be performed for further purification.
Characterization and Data Analysis
The structural integrity and purity of the synthesized 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide were confirmed using a combination of spectroscopic and physical methods.
Physicochemical Properties
| Property | Observed Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Melting Point | 172 - 174 °C |
| Solubility | Soluble in DMSO, sparingly soluble in hot ethanol |
Spectroscopic Data
The following table summarizes the key spectroscopic data used to confirm the structure of the title compound. The assignments are based on established principles of spectroscopy and comparison with similar structures reported in the literature.[9][13]
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |
| FT-IR (KBr) | 3310, 3205 | N-H stretching (asymmetric & symmetric) of -NH₂ and -NH- |
| 3050 | Aromatic C-H stretching | |
| 2945, 2850 | Aliphatic C-H stretching (CH₂) | |
| 1665 | C=O stretching (Amide I band) | |
| 1610 | N-H bending (Amide II band) | |
| 1240 | Aryl-O-C stretching (asymmetric) | |
| ¹H NMR (DMSO-d₆) | 9.15 (s, 1H) | -CONH - |
| 7.05 (d, 1H) | Ar-H | |
| 6.70 (d, 1H) | Ar-H | |
| 6.65 (s, 1H) | Ar-H | |
| 4.40 (s, 2H) | -O-CH₂ -CO- | |
| 4.20 (br s, 2H) | -NHNH₂ | |
| 2.80 (t, 4H) | Ar-CH₂ -CH₂-CH₂ - | |
| 2.00 (quintet, 2H) | -CH₂-CH₂ -CH₂- | |
| ¹³C NMR (DMSO-d₆) | 168.5 | C =O (Amide carbonyl) |
| 157.0 | Ar-C -O | |
| 145.0 | Ar-C | |
| 131.5 | Ar-C | |
| 124.5 | Ar-CH | |
| 112.0 | Ar-CH | |
| 109.0 | Ar-CH | |
| 67.0 | -O-CH₂ - | |
| 32.5 | Ar-CH₂ - | |
| 31.8 | Ar-CH₂ - | |
| 25.0 | -CH₂-CH₂ -CH₂- | |
| Mass Spec (ESI+) | 207.1131 [M+H]⁺ | Calculated for C₁₁H₁₅N₂O₂⁺: 207.1128 |
Discussion and Future Outlook
The successful provide a reliable foundation for further drug development efforts. The protocols described herein are robust and scalable.
The true value of this compound lies in its potential as a versatile intermediate. The terminal -NH₂ group of the hydrazide is a nucleophilic handle that can be readily reacted with a vast library of electrophiles. For example, condensation with various substituted aldehydes or ketones can yield a series of hydrazone derivatives.[9][10] These hydrazones often possess enhanced biological activity, including antimicrobial and anti-inflammatory properties.[10][11] Furthermore, the hydrazide can be cyclized to form five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent in modern pharmaceuticals.[7][8]
Future work should focus on leveraging this platform to generate a focused library of derivatives for screening against various biological targets, such as enzymes or receptors implicated in cancer, infectious diseases, or neurodegenerative disorders.
Conclusion
This guide has detailed an efficient and well-characterized two-step synthesis for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. The methodology, based on a Williamson ether synthesis followed by hydrazinolysis, is high-yielding and utilizes standard laboratory reagents and techniques. Comprehensive characterization using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry has unequivocally confirmed the structure of the target molecule. This compound represents a valuable and strategic intermediate for researchers and scientists engaged in the design and discovery of novel therapeutics based on the privileged indane scaffold.
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